2-Hydroxybut-2-enoic acid
Description
Overview of Hydroxybutenoic Acid Isomers and Their Chemical Significance
The general formula C4H6O3 can represent several hydroxybutenoic acid isomers, each with unique structural arrangements and, consequently, distinct chemical characteristics. These isomers are significant as they can serve as intermediates in various metabolic pathways and as building blocks in organic synthesis. cymitquimica.comresearchgate.net The position of the hydroxyl group and the double bond defines the isomer and its reactivity.
2-Hydroxybut-2-enoic acid is structurally distinct from its isomers, such as 2-hydroxybut-3-enoic acid and 4-hydroxybut-2-enoic acid, due to the different placement of the functional groups. In 2-hydroxybut-3-enoic acid, the double bond is between the third and fourth carbon atoms. molport.com In 4-hydroxybut-2-enoic acid, the hydroxyl group is on the fourth carbon, and the double bond is between the second and third carbons. cymitquimica.com These variations in structure lead to differences in stability, acidity, and the types of reactions they can undergo. Furthermore, this compound can exist as geometric isomers, (Z) and (E), due to the restricted rotation around the carbon-carbon double bond. The IUPAC name for the (Z) isomer is (Z)-2-hydroxybut-2-enoic acid. nih.gov
| Property | This compound | 2-Hydroxybut-3-enoic Acid | 4-Hydroxybut-2-enoic Acid |
| Molecular Formula | C4H6O3 nih.gov | C4H6O3 molport.com | C4H6O3 cymitquimica.com |
| Molecular Weight | 102.09 g/mol nih.gov | 102.09 g/mol molport.com | 102.09 g/mol cymitquimica.com |
| Functional Groups | Carboxylic acid, Hydroxyl, Alkene nih.gov | Carboxylic acid, Hydroxyl, Alkene molport.com | Carboxylic acid, Hydroxyl, Alkene cymitquimica.com |
| Position of -OH | C2 nih.gov | C2 molport.com | C4 cymitquimica.com |
| Position of C=C | C2-C3 nih.gov | C3-C4 molport.com | C2-C3 cymitquimica.com |
| Synonyms | (Z)-2-hydroxybut-2-enoic acid nih.gov | Vinylglycolic acid molport.com | trans-4-Hydroxycrotonic acid cymitquimica.com |
The study of α,β-unsaturated acids and β-hydroxy acids has historical roots in the efforts to understand fatty acid metabolism and organic synthesis. Early research focused on the isolation and characterization of these compounds from natural sources. nih.gov For instance, the analgesic properties of willow leaf extract, now known to contain salicylic (B10762653) acid (an aromatic hydroxy acid), were recognized in ancient times. researchgate.net The development of spectroscopic techniques in the 20th century, such as the spectrophotometric assay developed in 1960, greatly facilitated the study of these compounds. acs.org The synthesis and reactions of α,β-unsaturated acids, including hydroxylation reactions, have been a subject of investigation since at least the mid-20th century. acs.org
Foundational Chemical Principles Relevant to this compound
The chemical behavior of this compound is governed by the interplay of its functional groups and the presence of the double bond.
The electronic structure of this compound is characterized by the conjugation between the carbon-carbon double bond and the carbonyl group of the carboxylic acid. This conjugation leads to delocalization of π-electrons across the O=C-C=C system, which can be represented by resonance structures. This resonance stabilization affects the molecule's energy and reactivity. acs.org The electron-withdrawing nature of the carbonyl group influences the electron density of the double bond, making the β-carbon susceptible to nucleophilic attack.
The reactivity of this compound is a composite of the reactivities of its constituent functional groups: the carboxylic acid, the hydroxyl group, and the alkene. msu.edu The carboxylic acid group is acidic and can undergo reactions such as salt formation with bases and esterification with alcohols. univer.kharkov.uawikipedia.org The hydroxyl group can also be a site for esterification and other substitution reactions, although it is generally a poor leaving group unless protonated or converted to a better leaving group. univer.kharkov.uaidc-online.com The presence of the hydroxyl group on the α-carbon can influence the acidity of the carboxylic acid through an inductive effect. wikipedia.org The carbon-carbon double bond can undergo addition reactions, such as hydrogenation. smolecule.com The interplay between these functional groups can lead to complex reactions; for example, 2-hydroxy acids can lose water upon heating to form α,β-unsaturated acids. britannica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2,5H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLEDIMOQVWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40790796 | |
| Record name | 2-Hydroxybut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40790796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67784-09-2 | |
| Record name | 2-Hydroxybut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40790796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxybut 2 Enoic Acid and Analogs
Classical Organic Synthesis Approaches
Classical organic synthesis provides a foundational framework for the preparation of 2-hydroxybut-2-enoic acid and its related compounds. These methods often involve well-established reaction types that allow for the construction of the target molecule's carbon skeleton and the introduction of the necessary functional groups.
Multi-step Preparations Involving Aldol (B89426) Condensation and Dehydration Sequences
The aldol condensation is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing derivatives of this compound, an aldol reaction can be followed by a dehydration step to yield an α,β-unsaturated system. libretexts.orgopenstax.orglibretexts.org This two-step process, often referred to as an aldol condensation, is a cornerstone of organic synthesis. libretexts.orgopenstax.orglibretexts.org
The initial aldol addition involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. Subsequent elimination of a water molecule, typically under heated or acidic/basic conditions, introduces the double bond in conjugation with the carbonyl group. libretexts.orgopenstax.orglibretexts.org The conditions for dehydration are often only slightly more vigorous than those for the aldol addition itself, sometimes leading directly to the α,β-unsaturated product without isolation of the β-hydroxy intermediate. openstax.orglibretexts.org
For example, the reaction of acetaldehyde (B116499) with a suitable ketone under basic conditions would yield a β-hydroxy ketone, which can then be dehydrated to the corresponding enone. This enone could be a precursor to analogs of this compound. A study on the synthesis of various specialty chemical building blocks from bio-ethanol utilized a base-catalyzed aldol condensation of acetaldehyde to produce C4 aldehydes, which were then converted to crotonic acid. nih.gov
| Reactants | Conditions | Product |
| Aldehyde/Ketone + Enolate | Base or Acid Catalyst | β-Hydroxy Aldehyde/Ketone |
| β-Hydroxy Aldehyde/Ketone | Heat, Acid or Base | α,β-Unsaturated Aldehyde/Ketone (Enone) |
Hydroboration-Carboxylation Strategies
Hydroboration is a versatile reaction that adds a boron-hydrogen bond across a double or triple bond. wikipedia.org The subsequent oxidation or carboxylation of the resulting organoborane provides a route to alcohols or carboxylic acids, respectively. This method is particularly noted for its anti-Markovnikov regioselectivity, where the hydroxyl or carboxyl group is added to the less substituted carbon of the double bond. wikipedia.org
While direct hydroboration-carboxylation of an alkyne could theoretically yield this compound, the more common application is the hydroboration-oxidation of an alkene to an alcohol. wikipedia.org For instance, the hydroboration of an appropriate alkyne could be a potential, though less common, strategy. A theoretical study has investigated the mechanism of selective hydroboration of α,β-unsaturated carbonyl compounds. rsc.org
| Starting Material | Reagents | Key Feature | Product |
| Alkene | 1. BH3 2. H2O2, NaOH | Anti-Markovnikov, syn-addition | Alcohol |
| Alkyne | 1. Bulky borane (B79455) 2. H2O2, NaOH | Forms aldehydes or ketones | Carbonyl compound |
Knoevenagel Condensation and Related Approaches for Enamides
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org The product is typically an α,β-unsaturated dicarbonyl or related compound. wikipedia.org This reaction is highly valuable for creating carbon-carbon double bonds with specific functionalities.
A variation known as the Doebner modification allows for the condensation to be followed by decarboxylation when one of the activating groups on the active methylene compound is a carboxylic acid. wikipedia.org This provides a route to α,β-unsaturated carboxylic acids. wikipedia.org Research has shown the development of sequential Knoevenagel condensation/cyclization reactions to synthesize indene (B144670) and benzofulvene derivatives, highlighting the versatility of the initial condensation product. nih.gov
Enamides, which are analogs of enols, can also be prepared using related strategies, providing access to a different class of unsaturated compounds.
| Carbonyl Compound | Active Methylene Compound | Catalyst | Product Type |
| Aldehyde or Ketone | Z-CH2-Z' (Z, Z' = electron-withdrawing groups) | Weakly basic amine | α,β-unsaturated compound |
| Aldehyde | Malonic acid | Pyridine | α,β-unsaturated carboxylic acid (after decarboxylation) |
Halogenation and Subsequent Functional Group Transformations
The introduction of a halogen atom into a molecule can serve as a strategic step to facilitate further transformations. For instance, the synthesis of 4-hydroxy-but-2-enoic acid has been achieved from ethyl (E)-4-bromobut-2-enoate. chemicalbook.com In this process, the bromoester is hydrolyzed with potassium hydroxide (B78521) in water, leading to the formation of the corresponding hydroxy acid. chemicalbook.com This demonstrates how a halogen can act as a leaving group in a nucleophilic substitution reaction to introduce a hydroxyl group.
This strategy allows for the conversion of more readily available halogenated precursors into the desired hydroxy acids. The specific halogen and reaction conditions can be tuned to optimize the yield and selectivity of the transformation.
| Starting Material | Reagents | Transformation | Product |
| Ethyl (E)-4-bromobut-2-enoate | KOH, H2O | Hydrolysis and Nucleophilic Substitution | 4-Hydroxy-but-2-enoic acid |
Hydrolysis of Cyanohydrin Intermediates
The cyanohydrin reaction involves the addition of hydrogen cyanide to an aldehyde or ketone, forming a cyanohydrin, which has a hydroxyl and a cyano group attached to the same carbon. wikipedia.org These cyanohydrin intermediates are valuable because the nitrile group can be hydrolyzed to a carboxylic acid. wikipedia.orgyoutube.com This two-step sequence provides a reliable method for the synthesis of α-hydroxy acids. youtube.comyoutube.com
For example, starting with a suitable ketone, the formation of a cyanohydrin followed by acid-catalyzed hydrolysis would yield an α-hydroxy carboxylic acid. youtube.com This methodology is a common and effective way to prepare these types of compounds. youtube.com The synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid has been reported via a cyanohydrin synthesis from 3-hydroxy-3-methyl-2-butanone, followed by hydrolysis. osti.gov Similarly, 2-hydroxyisobutyric acid can be produced from acetone (B3395972) cyanohydrin using enzymatic hydrolysis. google.comgoogle.com
| Starting Material | Steps | Intermediate | Final Product |
| Aldehyde or Ketone | 1. HCN, catalyst | Cyanohydrin | α-Hydroxy Carboxylic Acid |
| 2. H3O+, heat |
Regioselective Synthesis of Specific Isomers
The synthesis of specific isomers of this compound, such as the (Z)- or (E)-isomer, requires careful control of the reaction conditions to achieve the desired regioselectivity and stereoselectivity. The geometry of the double bond is a critical aspect of the molecular structure.
Different synthetic strategies can favor the formation of one isomer over the other. For instance, the choice of catalyst, solvent, and temperature in reactions like the Wittig or Horner-Wadsworth-Emmons olefination can influence the stereochemical outcome. Stereoselective synthesis is crucial for producing compounds with specific biological activities or material properties. Research has been conducted on the stereoselective synthesis of various complex molecules, which often involves controlling the formation of double bonds. youtube.comresearchgate.netresearchgate.netelsevierpure.com
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools for the construction of complex chiral molecules like this compound and its analogs. These methods leverage the high selectivity and efficiency of enzymes, often in combination with chemical steps, to achieve high yields and enantiomeric purities under mild reaction conditions.
Enzymatic cascade reactions, where multiple enzymatic transformations occur in a single pot, offer an elegant and efficient approach to the stereoselective synthesis of chiral hydroxy acids. These one-pot reactions minimize intermediate purification steps, reduce waste, and can lead to high product concentrations. researchgate.net
A notable example is the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives, which are structurally similar to this compound. This synthesis was achieved through an enzymatic cascade involving an aldol condensation followed by a C2 carbonyl reduction. researchgate.net The cascade utilized a 4-(2-hydroxyphenyl)-2-oxobut-3-enoate aldolase/decarboxylase (HBPAPutida) and a Δ¹-piperideine-2-carboxylate/Δ¹-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin) as the key enzymes. researchgate.net The process demonstrated high conversion and excellent enantiomeric excess for the desired (S)-enantiomer. researchgate.net
Table 1: Enzymatic Cascade for the Synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic Acid Analogs researchgate.net
| Substrate (Aromatic Aldehyde) | Product | Conversion of Reduction (%) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (S,E)-2-hydroxy-4-phenylbut-3-enoic acid | >99 | 75 | >99 |
| 4-Chlorobenzaldehyde | (S,E)-4-(4-chlorophenyl)-2-hydroxybut-3-enoic acid | >99 | 72 | >99 |
| 4-Methylbenzaldehyde | (S,E)-2-hydroxy-4-(p-tolyl)but-3-enoic acid | >99 | 68 | >99 |
| 2-Thiophenecarboxaldehyde | (S,E)-2-hydroxy-4-(thiophen-2-yl)but-3-enoic acid | >99 | 70 | >99 |
Data sourced from a study on the biocatalytic asymmetric synthesis of (S,E)‐2‐hydroxy‐4‐arylbut‐3‐enoic acid derivatives. researchgate.net
The success of this enzymatic cascade for producing chiral 2-hydroxy-4-arylbut-3-enoic acids suggests that a similar strategy could be developed for this compound, likely starting from acetaldehyde and pyruvate (B1213749) or a related C2 building block. The key would be the selection or engineering of appropriate aldolases and reductases with the desired substrate specificity and stereoselectivity. Chemoenzymatic approaches, which combine enzymatic reactions with chemical steps, also offer versatile routes. For instance, the enzymatic reduction of a chemically synthesized α-keto acid precursor could provide stereoselective access to the desired α-hydroxy acid. nih.gov
The biosynthesis of short-chain organic acids, including hydroxy acids, is a well-established capability of various microorganisms. au.dknih.gov While direct microbial production of this compound is not extensively documented, the principles of metabolic engineering can be applied to construct novel biosynthetic pathways in suitable host organisms like Escherichia coli or Saccharomyces cerevisiae.
Metabolic engineering strategies for producing C4 compounds, such as polyhydroxybutyrate, have been successfully implemented. nih.gov These strategies often involve the redirection of central carbon metabolism towards the desired product. For the synthesis of this compound, a potential pathway could be engineered starting from central metabolites like pyruvate and acetyl-CoA. This could involve the introduction of heterologous enzymes, such as aldolases and dehydrogenases, and the knockout of competing metabolic pathways to enhance product yield. nih.gov
The biosynthesis of other hydroxy acids, such as lactic acid (2-hydroxypropanoic acid), is a large-scale industrial process, demonstrating the feasibility of microbial fermentation for producing α-hydroxy acids. wikipedia.org The biosynthetic pathways for branched-chain amino acids also involve α-keto acid intermediates that are structurally related to the precursors of this compound, suggesting that enzymes from these pathways could be harnessed and engineered for the desired synthesis. nih.gov
Zeolites, with their well-defined microporous structures and tunable acidity, are versatile catalysts for a range of organic transformations. acs.orgnih.gov While specific zeolite-catalyzed synthesis of this compound is not prominent in the literature, zeolites have been employed in reactions involving α,β-unsaturated carboxylic acids. For example, H-zeolites can catalyze the cycliacyarylation of benzene (B151609) derivatives with α,β-unsaturated carboxylic acids, demonstrating their ability to activate the carboxylic acid moiety. acs.orgnih.gov
Furthermore, zeolites have been investigated for the carboxylation of alkenes to form unsaturated carboxylic acids. osti.gov Scandium-exchanged MFI zeolites, for instance, have been studied for the carboxylation of butene isomers with CO2 to produce pentenoic acid. osti.gov This suggests the possibility of developing a zeolite-catalyzed process for the direct carboxylation of a suitable C3 alkene to yield this compound, although the introduction of the hydroxyl group would require a subsequent step or a bifunctional catalyst. Zeolites can also catalyze the conversion of small alkanes into carboxylic acids under certain conditions, opening another potential, albeit challenging, route from simple hydrocarbon feedstocks. researchgate.net
Novel Synthetic Routes and Process Optimization
Beyond biocatalytic and established chemical methods, research continues into novel synthetic routes and the optimization of existing processes to improve efficiency, selectivity, and sustainability.
Oxidative methods are a cornerstone of organic synthesis for the preparation of carboxylic acids. The oxidation of primary alcohols or aldehydes to carboxylic acids is a common transformation. github.iolibretexts.org The oxidation of aldehydes to carboxylic acids can proceed through a free radical mechanism, particularly when initiated by light or a radical initiator in the presence of atmospheric oxygen. youtube.com
For the synthesis of this compound, a potential precursor would be 2-hydroxybut-2-enal. The oxidation of this α-hydroxy-α,β-unsaturated aldehyde to the corresponding carboxylic acid could be achieved using various oxidizing agents. While strong oxidizing agents are effective, milder, more selective methods are often preferred to avoid over-oxidation or side reactions. The use of free radical catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, in conjunction with a co-oxidant, offers a controlled and efficient method for the oxidation of alcohols and aldehydes to carboxylic acids. youtube.comorganic-chemistry.org This approach often proceeds under mild conditions with high selectivity.
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic methods. For the preparation of this compound, several green chemistry strategies can be envisioned.
The use of biocatalytic and chemoenzymatic methods, as discussed in section 2.2, is inherently a green approach due to the use of biodegradable catalysts (enzymes) that operate under mild, aqueous conditions. rug.nluky.edu The development of one-pot cascade reactions further enhances the green credentials of these methods by reducing solvent usage and waste generation. researchgate.net
In terms of chemical synthesis, the replacement of hazardous reagents and solvents with more environmentally benign alternatives is a key focus. For instance, the use of heterogeneous catalysts like zeolites, which can be easily separated and recycled, is a significant advantage over homogeneous catalysts. acs.org The development of oxidative processes that utilize air or hydrogen peroxide as the oxidant, in place of stoichiometric heavy metal oxidants, is another important green chemistry approach. organic-chemistry.orgnih.gov Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis.
Chemical Reactivity and Transformations of 2 Hydroxybut 2 Enoic Acid and Its Derivatives
Reactions of the Hydroxyl Group
Esterification and Etherification Reactions
The hydroxyl group of 2-hydroxybut-2-enoic acid can undergo esterification to form corresponding esters. For instance, the methyl ester derivative, methyl 2-hydroxybut-3-enoate, exhibits increased lipophilicity compared to the free acid. This alteration in functional group can make it suitable for applications such as a monomer in polymer chemistry or as a flavoring agent. Another example is the formation of (Z)-2-Methyl-but-2-enoic acid (E)-(1R,2R,3S,4S,10S)-2-hydroxy-3-((S)-2-hydroxy-1-methyl-ethyl)-6,10-dimethyl-11-oxa-bicyclo[8.1.0]undec-6-en-4-yl ester, a complex ester derivative. guidechem.com
Similarly, etherification reactions can occur at the hydroxyl position. An example of a derivative where the hydroxyl group has been modified is Bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]but-2-enedioate, which is the O-trimethylsilyl ether of the corresponding dicarboxylic acid. nist.gov
Oxidation Pathways to Ketones and Carboxylic Acids
The secondary hydroxyl group in this compound and its analogs can be oxidized to yield ketones. Glycolate oxidase (GO), a flavin mononucleotide (FMN)-dependent enzyme, catalyzes the oxidation of (S)-2-hydroxy carboxylic acids to their corresponding 2-keto acids. nih.gov This process is highly enantioselective, specifically targeting the (S)-enantiomer while leaving the (R)-isomer unreacted. nih.gov For example, the oxidation of (RS)-2-hydroxybutanoic acid using GO from spinach coexpressed in Pichia pastoris results in the formation of the corresponding 2-keto acid with a relative oxidation rate of 120% compared to lactic acid. nih.gov This enzymatic oxidation is a valuable method for the kinetic resolution of racemic 2-hydroxy acids. nih.gov
While ketones are generally resistant to further oxidation without cleaving carbon-carbon bonds, strong oxidizing agents can break the molecule apart to form two carboxylic acids. libretexts.orgyoutube.com However, this is a destructive process and not typically a preferred synthetic route. libretexts.org
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is another reactive center in this compound, enabling a range of transformations.
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety can be converted to an amide through amidation reactions. This involves reacting the carboxylic acid with an amine, often in the presence of a coupling reagent to facilitate the formation of the amide bond. Peptide coupling is a specific type of amidation where a carboxylic acid of an amino acid is joined to the amino group of another. bachem.com This reaction is fundamental in both biological protein synthesis and synthetic peptide chemistry. bachem.com The process involves the activation of the carboxyl group to form a reactive intermediate, which is then attacked by the nucleophilic amino group. bachem.com
Various coupling reagents have been developed to improve the efficiency of this reaction, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), which converts carboxylic acids into reactive -OBt esters. bachem.com Other advanced reagents include HATU and COMU, which offer high coupling efficiencies. bachem.com For example, 2-hydroxy-but-3-enoic acid amide is a known derivative formed through this type of reaction. chemsrc.com
Decarboxylation Pathways
While specific literature on the decarboxylation of this compound is not prevalent in the provided search results, decarboxylation is a general reaction of carboxylic acids where the carboxyl group is removed, releasing carbon dioxide. This transformation can be promoted by heat or specific catalysts. The stability of the resulting carbanion intermediate often dictates the feasibility of the reaction.
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. ksu.edu.sa In these reactions, an electrophile attacks the electron-rich π bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. ksu.edu.sa This allows for the conversion of the C=C bond into various functional groups. ksu.edu.sa
Common electrophilic addition reactions include:
Halogenation: The addition of halogens like chlorine and bromine across the double bond results in vicinal dihalides. ksu.edu.sa
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl) follows Markovnikov's rule in unsymmetrical alkenes, where the hydrogen atom adds to the carbon with more hydrogen substituents. ksu.edu.sa
Hydration: The acid-catalyzed addition of water leads to the formation of an alcohol. This reaction also typically follows Markovnikov's rule. ksu.edu.sa
Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. ksu.edu.sa
Ozonolysis: This reaction cleaves the double bond and replaces it with carbonyl groups, which can be used to determine the structure of the original alkene. ksu.edu.sa
The presence of both a hydroxyl and a carboxylic acid group can influence the regioselectivity and stereoselectivity of these addition reactions.
Rearrangement Reactions
The structural framework of this compound derivatives allows for several types of rearrangement reactions, particularly those involving the allylic hydroxyl group and the conjugated system.
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which thermally isomerizes to a γ,δ-unsaturated carbonyl compound. wikipedia.orgresearchgate.netyoutube.comyoutube.comorganic-chemistry.org To apply this to this compound, its hydroxyl group would first need to be converted into an appropriate allyl ether.
Several variations of the Claisen rearrangement exist, each with its own specific substrates and conditions: wikipedia.org
Johnson-Claisen Rearrangement: The reaction of an allylic alcohol with an orthoester, often catalyzed by a weak acid, yields a γ,δ-unsaturated ester. wikipedia.org
Ireland-Claisen Rearrangement: An allylic carboxylate is treated with a strong base to form a silyl (B83357) ketene (B1206846) acetal (B89532), which then rearranges. wikipedia.org
Eschenmoser-Claisen Rearrangement: An allylic alcohol is reacted with an amide acetal to produce a γ,δ-unsaturated amide. wikipedia.org
Vinylogous α-hydroxy-β-dicarbonyl systems, which share some structural similarity with derivatives of this compound, are known to undergo base-induced rearrangements. epa.gov These rearrangements are thought to proceed through an oxirane intermediate, involving the scission of a C-C bond within the oxirane ring. epa.gov While not a direct rearrangement of this compound itself, this highlights the potential for complex rearrangements in related systems.
Furthermore, the concept of vinylogy suggests that the electronic effects of the hydroxyl and carboxyl groups can be transmitted through the conjugated double bond. wikipedia.org This can lead to reactivity at the γ-position that is analogous to the reactivity of simpler α-hydroxy acids. For example, vinylogous aldol (B89426) reactions are known, where a vinylogous enolate reacts at its terminal position. acs.orgacs.org This principle could be extended to other rearrangements where the extended conjugation plays a key role.
Nucleophilic and Electrophilic Substitution Reactions
The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the carbon-carbon double bond. The electronic interplay between these groups, particularly the conjugation of the double bond with the carboxyl group, gives rise to specific reaction pathways. While classic nucleophilic substitution reactions at the vinylic carbons are uncommon, the molecule participates in several related transformations and substitutions at other positions.
Nucleophilic Reactions
The term "nucleophilic substitution" typically refers to the replacement of a leaving group on a saturated carbon center. For an unsaturated compound like this compound, direct substitution at the double bond carbons (sp² hybridized) does not generally occur via standard SN1 or SN2 mechanisms wikipedia.org. However, the molecule's structure allows for other types of reactions with nucleophiles.
Conjugate Addition (Michael Addition): The most significant reaction involving nucleophiles is the conjugate addition to the α,β-unsaturated carbonyl system. In this reaction, a nucleophile attacks the electrophilic β-carbon of the double bond wikipedia.orgmasterorganicchemistry.com. This is technically an addition rather than a substitution reaction. The carboxylic acid group withdraws electron density from the double bond, making the β-carbon susceptible to attack by soft nucleophiles such as enolates, amines, and thiols masterorganicchemistry.comyoutube.com. The reaction proceeds through a resonance-stabilized enolate intermediate before protonation gives the final 3-substituted product masterorganicchemistry.comlibretexts.org. Research on other α,β-unsaturated carboxylic acids has shown that converting the acid to an acyl glucuronide can activate the molecule, enhancing its reactivity towards nucleophilic addition with biological thiols like cysteine and glutathione (B108866) nih.gov.
Substitution at the C2-Carbon: The hydroxyl group at the C2 position is a poor leaving group (OH⁻). However, it can be activated to facilitate a true nucleophilic substitution at this carbon. One method involves protonation of the hydroxyl group under strongly acidic conditions to form an oxonium ion, creating a good leaving group (H₂O) libretexts.org. Another approach is the conversion of the alcohol into a more reactive intermediate. For instance, alcohols can react with carbodiimides or reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to form highly reactive O-alkyl isouronium salts. These intermediates can then be displaced by a variety of nucleophiles, including amines, halides, and other alcohols, to yield the substituted product chemrxiv.orgresearchgate.net.
Nucleophilic Acyl Substitution: The carboxylic acid functional group itself can undergo nucleophilic acyl substitution. This typically requires conversion of the hydroxyl of the carboxyl group into a better leaving group. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would convert the acid to 2-hydroxybut-2-enoyl chloride. This highly reactive acyl chloride can then react with various nucleophiles (alcohols, amines, etc.) to form esters, amides, and other acid derivatives britannica.com.
Interactive Table: Nucleophilic Reactions at or involving this compound Scaffolds
| Reaction Type | Attacked Site | Reagent/Nucleophile (Nuc:) | Product Type | Notes |
|---|---|---|---|---|
| Conjugate Addition | β-Carbon | Enolates, Amines, Thiols (e.g., R₂NH, RSH) | 3-substituted butanoic acid derivative | An addition reaction, not substitution. The primary reaction for nucleophiles at the C=C bond wikipedia.orglibretexts.org. |
| Substitution at C2 | α-Carbon | Activating Agent (e.g., TFFH) then Nuc: (e.g., R₂NH, Br⁻) | 2-substituted but-2-enoic acid derivative | Requires activation of the C2-OH group to a good leaving group chemrxiv.orgresearchgate.net. |
| Nucleophilic Acyl Substitution | Carbonyl Carbon | Activating Agent (e.g., SOCl₂) then Nuc: (e.g., R'OH) | Ester, Amide, etc. | The carboxylic acid is converted to a more reactive derivative first britannica.com. |
Electrophilic Reactions
Similar to nucleophilic reactions, direct electrophilic substitution on the double bond is not the primary pathway. Instead, electrophiles typically add across the double bond or react at the oxygen atom of the hydroxyl group.
Electrophilic Addition to the Double Bond: In the presence of a strong acid like HBr, the double bond of an α,β-unsaturated acid can undergo electrophilic addition. The reaction is initiated by the protonation of the carbonyl oxygen. This creates a delocalized carbocation with positive charge density on both the carbonyl carbon and the β-carbon libretexts.org. A nucleophile (e.g., Br⁻) then attacks the β-carbon, leading to an anti-Markovnikov addition product (3-bromobutanoic acid derivative) libretexts.org.
Electrophilic Substitution at Oxygen: The oxygen atom of the C2-hydroxyl group is nucleophilic and can react with electrophiles in what is known as an electrophilic substitution at oxygen libretexts.org. This is a key pathway for the formation of derivatives. For example, reacting this compound with an alkyl halide in the presence of a base (a variation of the Williamson ether synthesis) could yield a 2-alkoxybut-2-enoic acid. More commonly, reaction with an electrophilic acylating agent, such as an acid chloride or anhydride, leads to the formation of an ester at the C2 position britannica.comlibretexts.org.
Interactive Table: Electrophilic Reactions of this compound
| Reaction Type | Attacked Site | Reagent/Electrophile (E⁺) | Product Type | Notes |
|---|---|---|---|---|
| Electrophilic Addition | C=C Double Bond | HBr, H₂O/H⁺ | 3-substituted butanoic acid derivative | Proceeds via an anti-Markovnikov mechanism due to conjugation libretexts.org. |
| Electrophilic Substitution | C2-Hydroxyl Oxygen | Acyl Chlorides (R'COCl), Alkyl Halides (R'X) | 2-Acyloxy or 2-Alkoxybut-2-enoic acid | The hydroxyl group acts as a nucleophile to attack the electrophile libretexts.org. |
Polymerization and Oligomerization Studies
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a potential monomer for the synthesis of polyesters. The general class of α-hydroxy acids (AHAs) is well-known for its ability to form polymeric structures, which are often biodegradable and have applications in medicine and materials science wikipedia.org.
Oligomerization
Upon heating, α-hydroxy acids are known to undergo intermolecular esterification. For this compound, this would involve the hydroxyl group of one molecule reacting with the carboxylic acid group of another. A common and well-documented outcome for α-hydroxy acids is the formation of a cyclic dimeric ester, known as a lactide britannica.com. This dimerization is a form of oligomerization. The resulting lactide, a six-membered ring containing two ester linkages, would be a key intermediate for subsequent polymerization reactions.
Polymerization
While specific polymerization studies on this compound are not widely reported, its structure is analogous to other α-hydroxy acids like lactic acid and glycolic acid, which are precursors to important biodegradable polymers wikipedia.org.
Ring-Opening Polymerization (ROP): The most common method for producing high molecular weight polyesters from α-hydroxy acids is the ring-opening polymerization of their corresponding lactide dimers. If the lactide of this compound were synthesized, it could potentially be polymerized using various catalysts (often tin, zinc, or manganese-based) to yield poly(this compound). This polymer would feature a polyester (B1180765) backbone with a pendant ethylidene group (=CH-CH₃) at every repeat unit.
Modern Polymerization Methods: Recent advances have focused on creating functionalized poly(α-hydroxy acids) with high molecular weights. One scalable method involves the controlled ring-opening polymerization of O-carboxyanhydrides (OCAs), which are five-membered cyclic anhydrides derived from α-hydroxy acids nih.gov. This process, mediated by redox-active metal complexes, allows for the synthesis of stereoregular and high-molecular-weight polymers. This technique could theoretically be applied to the O-carboxyanhydride of this compound to produce advanced polymeric materials nih.gov.
Interactive Table: Potential Polymerization Pathways for this compound
| Process | Intermediate | Key Reaction | Resulting Product | Relevant Analogs |
|---|---|---|---|---|
| Dimerization | None | Intermolecular Esterification (Heating) | Lactide (Cyclic Dimer) | Lactic Acid, Glycolic Acid britannica.com |
| Polymerization | Lactide | Ring-Opening Polymerization (ROP) | Poly(this compound) | Poly(lactic acid), Poly(glycolic acid) wikipedia.org |
| Polymerization | O-Carboxyanhydride (OCA) | Controlled ROP via metal catalysts | High MW Poly(this compound) | Functionalized Poly(α-hydroxy acids) nih.gov |
Stereochemistry and Isomerism in Hydroxybutenoic Acid Research
Geometric Isomerism (E/Z Configuration) of the Double Bond
The carbon-carbon double bond in 2-hydroxybut-2-enoic acid restricts rotation, leading to the possibility of geometric isomers, designated as (E) and (Z) configurations. The arrangement of substituents—specifically the carboxyl and methyl groups—around the double bond defines these isomers. In the (E) isomer, the higher priority groups (carboxyl and methyl) are on opposite sides of the double bond, whereas in the (Z) isomer, they are on the same side.
While detailed research directly comparing the stability and synthesis of the geometric isomers of this compound is not extensively documented, studies on closely related compounds provide valuable insights. For instance, the synthesis of derivatives such as ethyl (2E)-4-hydroxy-2-butenoate is well-established, indicating that stereoselective synthesis favoring the (E) configuration is achievable. The characterization of these isomers relies on spectroscopic methods, where the coupling constants in NMR spectroscopy can typically distinguish between the (E) and (Z) forms.
The relative stability of the (E) and (Z) isomers is influenced by steric hindrance. Generally, the (E) isomer, where the larger substituent groups are further apart, is thermodynamically more stable than the (Z) isomer, where these groups are closer together, leading to greater steric strain.
Chirality at the Hydroxyl-Bearing Carbon (e.g., S/R Configurations)
The carbon atom bonded to the hydroxyl group (C2) in this compound is a stereogenic center, meaning it can exist in two different three-dimensional arrangements, or enantiomers. These are designated as (S) and (R) configurations based on the Cahn-Ingold-Prelog priority rules. The presence of this chiral center doubles the number of possible stereoisomers, resulting in four distinct possibilities: (2E, S), (2E, R), (2Z, S), and (2Z, R).
The specific spatial orientation of the hydroxyl group is crucial as it can significantly influence the molecule's biological activity and its role as a chiral building block in organic synthesis. The importance of such chirality is highlighted in related compounds like (R)-2-Methylbut-3-enoic acid, which serves as a vital intermediate in the synthesis of pharmaceuticals where stereospecificity is critical for therapeutic efficacy.
| Isomer | Double Bond Configuration | Chiral Center Configuration |
|---|---|---|
| (2E, S)-2-hydroxybut-2-enoic acid | E (trans) | S |
| (2E, R)-2-hydroxybut-2-enoic acid | E (trans) | R |
| (2Z, S)-2-hydroxybut-2-enoic acid | Z (cis) | S |
| (2Z, R)-2-hydroxybut-2-enoic acid | Z (cis) | R |
Enantioselective Synthesis and Resolution Methods
The synthesis of a single enantiomer of this compound or its derivatives is a key challenge in stereocontrolled chemistry. Enantioselective synthesis aims to produce a specific (R) or (S) enantiomer preferentially. Research into related α-hydroxy acids demonstrates several successful strategies.
One common approach is the use of chiral catalysts or auxiliaries that direct the reaction towards the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a precursor ketone, 2-oxobut-3-enoic acid, using a chiral catalyst can yield enantiomerically enriched this compound.
Another significant area of research is the use of enzymes, which are inherently chiral and can catalyze reactions with high stereoselectivity. Biocatalytic methods, such as the enzymatic reduction of a ketone precursor or the kinetic resolution of a racemic mixture of the hydroxy acid, are powerful tools for obtaining enantiomerically pure compounds. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, and now enriched, other enantiomer.
| Method | Description | Typical Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral ketone using a chiral metal catalyst and hydrogen gas. | High enantiomeric excess (e.e.) of one enantiomer. |
| Enzymatic Reduction | Use of enzymes (e.g., ketoreductases) to reduce a ketone precursor. | Very high e.e. and often high yields under mild conditions. |
| Kinetic Resolution | Enzymatic acylation or hydrolysis of a racemic mixture, where one enantiomer reacts faster than the other. | Separation of enantiomers, with a theoretical maximum yield of 50% for the resolved enantiomer. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed in a subsequent step. | High diastereoselectivity, which translates to high enantioselectivity after removal of the auxiliary. |
Diastereoselective Reactions and Control of Stereochemistry
When a molecule already contains a stereocenter, as in an enantiomer of this compound, this existing chirality can influence the outcome of subsequent reactions that create new stereocenters. This phenomenon is known as diastereoselection. For instance, if the double bond of a single enantiomer of this compound were to be reduced, the existing chiral center at C2 can direct the approach of the reagent, leading to the preferential formation of one of the two possible diastereomers of 2-hydroxybutanoic acid.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Hydroxybut-2-enoic acid. Various methods are employed to probe the molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of proton signals provide a detailed map of the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the methyl group, the vinylic proton, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronegativity of nearby atoms and the effects of bond conjugation.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound (the methyl carbon, the two sp² carbons of the double bond, and the carbonyl carbon of the carboxylic acid) would produce a distinct signal. The chemical shifts are characteristic of the type of carbon atom (sp³, sp²) and its chemical environment. oregonstate.edulibretexts.orgwisc.edu Typical chemical shift ranges help in the assignment of each carbon signal. pdx.edu
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons.
HSQC experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comyoutube.comcolumbia.edu
HMBC experiments reveal correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure, especially in identifying the connectivity across quaternary carbons like the carbonyl group. youtube.comcolumbia.eduresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H NMR | ¹³C NMR |
| Position | Predicted Chemical Shift (ppm), Multiplicity | Predicted Chemical Shift (ppm) |
| 1 (-COOH) | 10-13, broad singlet | 165-175 |
| 2 (=C(OH)-) | - | 135-145 |
| 3 (=CH-) | 6.0-6.5, quartet | 120-130 |
| 4 (-CH₃) | 1.8-2.2, doublet | 15-25 |
| 2-OH | 4-6, broad singlet | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is expected to show characteristic absorption bands for its key functional groups. msu.eduudel.edu The presence of conjugation (C=C-C=O) typically shifts the C=O and C=C stretching frequencies to lower wavenumbers. libretexts.orgvscht.cz
Table 2: Characteristic IR Absorption Bands for this compound**
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| O-H Stretch | Alcohol | 3200-3550 | Broad, Medium |
| C-H Stretch (sp²) | Alkene | 3010-3100 | Medium |
| C=O Stretch | α,β-unsaturated Carboxylic Acid | 1690-1715 | Strong |
| C=C Stretch | Alkene (conjugated) | 1620-1640 | Medium |
| C-O Stretch | Carboxylic Acid / Alcohol | 1210-1320 | Strong |
| O-H Bend | Carboxylic Acid | 1395-1440 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (molecular weight: 102.09 g/mol ), the molecular ion peak (M⁺) may be observed, although it can be weak or absent in the spectra of some carboxylic acids. whitman.eduwhitman.edu
The fragmentation pattern is highly informative. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Other fragmentations can occur, such as the loss of water (M-18) from the hydroxyl group. youtube.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound**
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 102 | [C₄H₆O₃]⁺˙ | Molecular Ion (M⁺) |
| 85 | [C₄H₅O₂]⁺ | Loss of ˙OH (M-17) |
| 84 | [C₄H₄O₂]⁺˙ | Loss of H₂O (M-18) |
| 57 | [C₃H₅O]⁺ | Loss of ˙COOH (M-45) |
| 43 | [C₂H₃O]⁺ | Acylium ion from cleavage |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound. It is particularly useful for detecting molecules with conjugated systems. This compound possesses an α,β-unsaturated carbonyl system, where the π-electrons are delocalized across the C=C and C=O bonds. This conjugation results in a characteristic π → π* electronic transition, leading to a strong absorption band in the UV region, typically between 200 and 250 nm.
Chromatographic Separation and Quantification Methods
Chromatographic methods are essential for isolating this compound from reaction mixtures or biological samples and for its precise quantification.
HPLC and UHPLC are powerful techniques used to separate, identify, and quantify components in a mixture. For the analysis of polar organic acids like this compound, reversed-phase (RP) chromatography is commonly employed. tandfonline.com
A typical research-scale method would involve a C18 stationary phase, which is hydrophobic. sigmaaldrich.comlcms.czresearchgate.net The mobile phase is usually a polar, aqueous solution, often consisting of acidified water (using formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier like methanol (B129727) or acetonitrile. tandfonline.comscioninstruments.com Isocratic or gradient elution can be used to achieve optimal separation. Detection is often performed using a UV detector set to a low wavelength (around 210 nm) where the carboxyl and alkene chromophores absorb light. scioninstruments.com
UHPLC, which uses columns with smaller particle sizes, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. nih.govplos.org When coupled with mass spectrometry (LC-MS), this method provides exceptional sensitivity and selectivity, allowing for the accurate quantification of this compound even at very low concentrations in complex matrices. frontiersin.orgresearchgate.net
Table 4: Typical HPLC/UHPLC Parameters for this compound Analysis**
| Parameter | Typical Condition |
| Technique | Reversed-Phase HPLC or UHPLC |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV (210 nm) or Mass Spectrometry (LC-MS) |
| Injection Volume | 1 - 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its polarity and low volatility, this compound requires chemical modification to a more volatile form prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This process, known as derivatization, is crucial for obtaining sharp chromatographic peaks and reproducible data. The most common approach for hydroxy acids is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.
The derivatization of this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), results in the formation of its di-trimethylsilyl (di-TMS) derivative: 2-[(trimethylsilyl)oxy]but-2-enoic acid, trimethylsilyl ester. This derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.
The GC-MS analysis of the di-TMS derivative of this compound provides two key pieces of information: the retention time and the mass spectrum. The retention time is the time it takes for the compound to travel through the chromatographic column and is a characteristic property under a specific set of analytical conditions. The mass spectrum is a fingerprint of the molecule, showing the fragmentation pattern upon ionization, which allows for structural elucidation and confirmation.
While specific experimental retention times for the di-TMS derivative of this compound are not widely published, it can be predicted to elute at a time characteristic for short-chain unsaturated hydroxy acid derivatives under typical GC conditions. The mass spectrum, however, can be predicted with a higher degree of confidence based on the known fragmentation patterns of similar TMS-derivatized hydroxy acids.
The electron ionization (EI) mass spectrum of the di-TMS derivative of this compound is expected to exhibit a molecular ion peak (M+•) corresponding to its molecular weight. However, this peak may be of low intensity due to the facile fragmentation of TMS derivatives. The most prominent peaks in the spectrum are typically fragment ions resulting from the cleavage of the TMS groups and the carbon chain.
Key expected fragment ions in the mass spectrum of di-TMS-2-hydroxybut-2-enoic acid are detailed in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 246 | [M]+• | Molecular ion |
| 231 | [M - CH₃]+ | Loss of a methyl group from a TMS moiety |
| 173 | [M - COOTMS]+ | Loss of the trimethylsilyl carboxylate group |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]+ | Rearrangement ion, characteristic of TMS ethers |
| 117 | [COOTMS]+ | Trimethylsilyl carboxylate fragment |
| 73 | [Si(CH₃)₃]+ | Trimethylsilyl cation, often the base peak |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.
For a small molecule like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. The crystallization process is influenced by factors such as solvent, temperature, and the presence of impurities. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, its solid-state structure can be inferred from the known crystal structures of similar small, unsaturated carboxylic acids. These analogous compounds typically exhibit a planar arrangement of the carbon backbone due to the presence of the double bond.
A key feature in the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. In the solid state, it is highly probable that two molecules of this compound would associate through hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. The hydroxyl group on each molecule would also be available to participate in further intermolecular hydrogen bonding, creating a more extensive network in the crystal lattice.
Based on the structures of similar compounds, a hypothetical crystallographic data table for this compound is presented below. This data is illustrative and would require experimental verification.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8-10 |
| b (Å) | ~ 5-7 |
| c (Å) | ~ 10-12 |
| β (°) | ~ 95-105 |
| Volume (ų) | ~ 450-800 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~ 1.3-1.4 |
| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8)) |
Theoretical and Computational Studies of 2 Hydroxybut 2 Enoic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Detailed quantum chemical calculations using methods such as Density Functional Theory (DFT) or ab initio calculations are fundamental to understanding the intrinsic properties of a molecule. Such studies for 2-hydroxybut-2-enoic acid would provide valuable insights into its geometry, electronic distribution, and reactivity. However, specific research articles detailing these calculations for this compound are not currently available.
Electronic Properties and Molecular Orbitals (HOMO-LUMO Gap Analysis)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For this compound, dedicated studies determining these parameters are yet to be published.
Conformational Analysis and Stability
This compound can exist in various conformations due to the rotational freedom around its single bonds. A thorough conformational analysis would identify the most stable geometric isomers and the energy barriers between different conformations. This information is vital for understanding its behavior in different environments. At present, there is no published research focusing on the conformational landscape and relative stabilities of this compound conformers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, mapping out transition states, and determining reaction kinetics. Investigating reactions involving this compound, such as its synthesis, degradation, or participation in biochemical pathways, through computational means would provide a molecular-level understanding of these processes. However, the scientific literature lacks specific computational studies on the reaction mechanisms of this compound.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For this compound, there are no available studies that report its predicted spectroscopic parameters based on theoretical calculations.
Molecular Dynamics Simulations relevant to Chemical Transformations
Molecular dynamics (MD) simulations could offer insights into the dynamic behavior of this compound in different solvents or its interaction with biological macromolecules. These simulations are essential for understanding processes like solvation, diffusion, and binding, which are relevant to its chemical transformations. As of now, no molecular dynamics simulation studies specifically focused on the chemical transformations of this compound have been reported.
Biochemical Pathways and Enzymatic Interactions Involving Hydroxybutenoic Acids
Role as Metabolic Intermediates
Table 1: Chemical Properties of 2-Hydroxybut-2-enoic acid
| Property | Value |
|---|---|
| IUPAC Name | (Z)-2-hydroxybut-2-enoic acid |
| Molecular Formula | C4H6O3 |
| Average Mass | 102.089 Da |
| Monoisotopic Mass | 102.03169 Da |
| CAS Number | 67784-09-2 |
This data is compiled from multiple sources. ebi.ac.ukguidechem.com
Substrate Mimicry in Enzymatic Reactions
Substrate mimicry is a phenomenon where a molecule structurally resembles the natural substrate of an enzyme, allowing it to bind to the enzyme's active site. This interaction can either inhibit or, in some cases, be acted upon by the enzyme. Currently, there is no available scientific literature to suggest that this compound functions as a substrate mimic in enzymatic reactions. Its potential to act as a competitive inhibitor or an alternative substrate for enzymes that recognize structurally similar molecules remains an area for future investigation.
Interaction with Specific Molecular Targets and Pathways
The specific molecular targets and biochemical pathways directly involving this compound have not been extensively characterized. While its isomer, 4-hydroxy-but-2-enoic acid, is known to be an analog of γ-Hydroxybutyric acid (GHB) and can bind to GHB receptors, similar interactions have not been documented for this compound. chemicalbook.comguidechem.com Elucidating the precise pathways where this compound is synthesized and degraded, as well as identifying any specific protein or receptor targets it may interact with, requires further dedicated research.
Biotransformation Processes and Enzymatic Catalysis
Biotransformation refers to the chemical modification of compounds by living organisms, a process often catalyzed by enzymes. mu-pleven.bg While direct biotransformation pathways for this compound are not detailed in current literature, studies on related compounds demonstrate the potential for enzymatic catalysis in both the synthesis and modification of hydroxybutenoic acids.
For instance, the biocatalyst Candida parapsilosis ATCC 7330 has been effectively used in the deracemization of various α-hydroxy esters, including (RS)-2-hydroxy-4-arylbut-3-enoic acid esters. researchgate.net This process, which results in the formation of a single enantiomer with high purity, showcases the utility of microbial enzymes in stereoselective transformations of similar molecular structures. researchgate.net Such enzymatic methods highlight a potential route for the synthesis or modification of this compound and its derivatives.
Table 2: Examples of Enzymatic Deracemization of Related Hydroxybutenoic Acid Esters
| Substrate | Biocatalyst | Outcome |
|---|---|---|
| Racemic (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates | Candida parapsilosis ATCC 7330 | Formation of the (S)-enantiomer with high enantiomeric excess (up to >99%) and isolated yields (up to 79%). |
This data is based on studies of related hydroxybutenoic acid derivatives. researchgate.net
Involvement in Co-Metabolism and Secondary Metabolite Synthesis
Co-metabolism is a process where microorganisms transform a compound without using it as a primary source of energy or nutrients. The involvement of this compound in such processes has not yet been described.
However, its identification in cucumber leaves suggests it is a component of the plant's secondary metabolism. ebi.ac.uk Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play crucial roles in the plant's interaction with its environment, such as defense against herbivores, pathogens, and abiotic stresses, or as attractants for pollinators. The presence of this compound in Cucumis sativus positions it as a potential contributor to the plant's chemical ecology.
Applications in Advanced Materials and Chemical Synthesis
Building Block in Organic Synthesis for Complex Molecules
2-Hydroxybut-2-enoic acid serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. Its bifunctional nature allows for a range of reactions, including esterification, amidation, and additions across the double bond. The strategic placement of the hydroxyl and carboxylic acid groups facilitates the formation of various heterocyclic compounds and other intricate organic structures. While specific, complex molecules synthesized directly from this compound are not extensively documented in publicly available research, the reactivity of its functional groups makes it a theoretical candidate for various synthetic pathways.
Precursor for Biodegradable Polymers and Oligomers
The growing demand for sustainable materials has highlighted the potential of this compound as a monomer for the synthesis of biodegradable polyesters and oligomers. Aliphatic polyesters are a significant class of biodegradable polymers, and the hydroxyl and carboxylic acid functionalities of this compound allow it to undergo polycondensation reactions to form polyester (B1180765) chains. The presence of the double bond in the polymer backbone offers a site for further modification, potentially influencing the material's physical properties and degradation characteristics.
The synthesis of such polymers can be achieved through various methods, including polycondensation of the hydroxy acid itself or copolymerization with other monomers like lactide or caprolactone. These approaches allow for the creation of a diverse range of polyesters with tunable properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactants | Potential Polymer Product | Key Features |
| Self-Condensation | This compound | Poly(2-hydroxybut-2-enoate) | Unsaturated polyester backbone, potential for cross-linking. |
| Co-polymerization | This compound, Lactic Acid | Poly(lactic acid-co-2-hydroxybut-2-enoate) | Modified properties compared to pure PLA, such as altered degradation rates and mechanical strength. |
| Co-polymerization | This compound, Caprolactone | Poly(caprolactone-co-2-hydroxybut-2-enoate) | Introduction of unsaturation into the PCL backbone, allowing for further functionalization. |
Development of Specialty Chemicals with Tailored Functionalities
The reactivity of this compound makes it a versatile precursor for the development of specialty chemicals with tailored functionalities. The hydroxyl group can be derivatized to form ethers and esters, while the carboxylic acid can be converted to a variety of functional groups, including amides, esters, and acid chlorides. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, to introduce new functionalities.
These transformations enable the synthesis of a wide array of derivatives with specific properties for various applications. For instance, esterification with different alcohols can produce a range of esters with varying volatilities and solubilities, potentially useful as solvents, plasticizers, or fragrance components.
Role as a Platform Molecule for Industrial Transformations
A platform molecule is a bio-derived chemical that can be converted into a wide range of other value-added chemicals and materials. While the direct industrial use of this compound as a platform molecule is not yet established, its structural features suggest its potential in this role. Its synthesis from renewable resources would be a key factor in its viability as a green platform chemical.
The various chemical transformations that this compound can undergo, as detailed in the previous sections, highlight its potential to be a central hub in a biorefinery concept, leading to the production of diverse chemicals for various industries.
Synthesis of Derivatives for Ligand Design in Catalysis
The field of catalysis often relies on the design of organic molecules, known as ligands, that can coordinate to metal centers and influence the activity and selectivity of a catalyst. The functional groups present in this compound provide handles for the synthesis of novel ligands.
For example, the carboxylic acid group can be used to anchor the molecule to a metal center, while the hydroxyl group and the double bond can be modified to create specific steric and electronic environments around the metal. This could involve converting the hydroxyl group to a phosphine (B1218219) or an amine, or using the double bond as a point of attachment for other coordinating groups. While specific examples of ligands derived from this compound are not prominent in the literature, its chemical versatility suggests its potential for the rational design of new catalytic systems. A study has reported the synthesis of a ligand, (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, and its nickel(II) complex, which demonstrated antifungal activity researchgate.net.
An exploration of this compound reveals a compound of significant interest for future research and development across various scientific disciplines. While direct research on this specific molecule is nascent, its structural features suggest a wealth of potential applications, from sustainable synthesis to novel materials and biochemical functions. This article delves into the prospective research avenues and emerging trends centered on this compound.
Future Research Directions and Emerging Trends
The exploration of 2-Hydroxybut-2-enoic acid is poised for significant advancement. Future research is anticipated to focus on harnessing its unique chemical structure for a variety of applications, driven by innovative methodologies in synthesis, catalysis, and computational analysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxybut-2-enoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Common routes include catalytic hydrogenation of unsaturated precursors (e.g., but-2-enoic acid derivatives) under controlled pH and temperature . Enzymatic synthesis using dehydrogenases or ketoreductases is also viable, with yields optimized by adjusting cofactor regeneration systems (e.g., NADH/NAD+ ratios) . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H and C NMR identify hydroxyl and carboxyl groups (e.g., δ 4.2–4.5 ppm for hydroxyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 117.042 for C₄H₆O₃) .
- HPLC : Reverse-phase columns (C18) with UV detection at 210 nm quantify purity, using mobile phases like acetonitrile/water with 0.1% formic acid .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon) at −20°C to prevent oxidation. Use amber vials to limit light exposure. For aqueous solutions, buffer at pH 4–6 to minimize esterification or decomposition . Regularly assess stability via HPLC over 24–72 hours under varying conditions (temperature, pH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting) require multi-technique validation:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations .
- X-ray Crystallography : Resolves stereochemical ambiguities for crystalline derivatives .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict tautomeric equilibria or hydrogen-bonding patterns .
Q. What experimental designs are optimal for studying the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectrophotometry to monitor enol-keto tautomerization rates under varying pH .
- Enzymatic Assays : Couple with dehydrogenase complexes (e.g., 2-Oxoacid Dehydrogenase E2) to track metabolic intermediates; control for cofactor interference .
- Isotope Labeling : O or C labels trace carboxyl group reactivity in metabolic pathways .
Q. How can computational methods elucidate the tautomeric behavior of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on tautomer populations (e.g., water vs. DMSO) .
- pKa Prediction : Tools like MarvinSuite estimate hydroxyl and carboxyl proton dissociation constants to model ionization states .
- Energy Profiling : Compare relative stabilities of enol and keto forms using ab initio methods (e.g., MP2/cc-pVTZ) .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields across laboratories?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) .
- Interlaboratory Validation : Share protocols via platforms like protocols.io , including detailed metadata (e.g., solvent batch, humidity) .
- Statistical Analysis : Apply ANOVA to identify significant yield differences, reporting confidence intervals (p < 0.05) .
Q. What strategies ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
